molecular formula C4H8O2 B091453 Dioxane CAS No. 123-91-1

Dioxane

Cat. No. B091453
CAS RN: 123-91-1
M. Wt: 88.11 g/mol
InChI Key: RYHBNJHYFVUHQT-UHFFFAOYSA-N
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Description

Dioxane refers to a group of organic compounds with the general formula C4H8O2. It is a heterocyclic compound with two oxygen atoms in a six-membered ring. The most commonly encountered dioxane is 1,4-dioxane, which is used as a solvent in various industrial applications. Dioxanes can be substituted with various functional groups, leading to derivatives with different properties and applications.

Synthesis Analysis

The synthesis of dioxane derivatives can be achieved through various methods. For instance, trifluoromethylated 1,3-dioxanes are synthesized via a diastereoselective intramolecular oxa-Michael reaction, which proceeds efficiently under mild conditions and offers a good substrate scope with acceptable to good yields . Another example is the synthesis of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines, where dioxane is involved in a ring-opening reaction catalyzed by AgOTf, demonstrating the versatility of dioxane in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and conformation of dioxane and its derivatives have been extensively studied using computational methods such as ab initio and density functional theory (DFT). These studies have revealed the geometrical parameters and conformational stability of various dioxane conformers, including chair and twist forms . The crystal structure of a 1,4-dioxane monosolvate has also been determined, showing the molecule's ability to form extensive hydrogen bonding networks .

Chemical Reactions Analysis

Dioxane can participate in a variety of chemical reactions. For example, it can act as a ligand in coordination compounds, as seen in the chain structure formed by 1,4-dioxane and cobalt(II) links . Dioxane can also undergo ring-opening reactions under certain catalytic conditions, leading to the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxane solutions have been studied using techniques like Monte Carlo simulations and molecular dynamics. These studies have provided insights into the solution structure, hydrogen bonding behavior, and interaction energies of dioxane in aqueous environments [4, 8]. The presence of dioxane in groundwater has been identified as an emerging contaminant, with implications for environmental monitoring and remediation .

Relevant Case Studies

Case studies involving dioxane often focus on its environmental impact and remediation strategies. A multisite survey in California identified over 2000 sites where groundwater was contaminated with dioxane, highlighting the scale of the problem and the need for effective treatment methods . Additionally, the synthesis of dioxane derivatives for potential applications in electrochemical energy storage systems has been explored, demonstrating the compound's utility in advanced technological applications .

Scientific Research Applications

  • Groundwater Contamination : Dioxane is a notable emerging groundwater contaminant, often detected at sites impacted by chlorinated solvents. Its occurrence and behavior in such environments are of significant concern due to potential regulatory implications and remediation costs (Adamson et al., 2014).

  • Biodegradation Capabilities : Research has shown a strong correlation between the abundance of dioxane degrading enzymes and the biodegradation activity of dioxane in various impacted aquifers. This suggests the potential for bioremediation as a strategy for mitigating dioxane contamination (Li et al., 2014).

  • Bioremediation Advancements : Advances in bioremediation for treating 1,4-dioxane-contaminated waters have been explored, especially given its widespread presence in groundwater and surface water. This includes evaluating different treatment technologies and understanding the mechanisms of biodegradation in contaminant mixtures (Zhang, Gedalanga, & Mahendra, 2017).

  • Degradation Kinetics : The kinetics of 1,4-dioxane biodegradation by various bacterial strains have been studied. This research focuses on understanding how certain bacteria can use dioxane as a growth substrate and how co-metabolic processes can assist in its degradation (Mahendra & Alvarez-Cohen, 2006).

  • Advanced Oxidation Processes : Studies on the degradation of 1,4-dioxane using advanced oxidation processes, like hydrogen peroxide and UV radiation, have demonstrated effectiveness in breaking down dioxane in contaminated waters (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).

  • Fenton Treatment Optimization : Research has also delved into optimizing the Fenton treatment process for 1,4-dioxane, including the use of on-line FTIR monitoring for better understanding and controlling the degradation process (Merayo et al., 2014).

  • Effect of pH on UV-Based Technologies : The impact of pH on UV-based advanced oxidation technologies for degrading 1,4-dioxane has been studied, showing that neutral pH conditions are most effective in these processes (Vescovi, Coleman, & Amal, 2010).

  • Impact of Co-Contaminants on Biodegradation : The influence of chlorinated solvent co-contaminants on the biodegradation kinetics of 1,4-dioxane has been a research focus, highlighting the challenges in biodegradation when dioxane is present with other contaminants like TCA and DCE (Mahendra, Grostern, & Alvarez-Cohen, 2013).

  • Biodegradation Mechanism Analysis : Investigations into the mechanisms of dioxane biodegradation have revealed the role of specific monooxygenase enzymes in the process, providing insights into the molecular basis of dioxane degradation by bacteria (He et al., 2017).

  • Exposure Pathways from Water and Products : Assessments of non-occupational dioxane exposure from drinking water and product use have been conducted to understand the extent of exposure and the implications for public health (Dawson et al., 2022).

  • UV/Hydrogen Peroxide Degradation Mechanism : Studies on the mechanism of 1,4-dioxane degradation in dilute aqueous solutions using the UV/Hydrogen Peroxide process provide valuable insights into the treatment and complete mineralization of this contaminant (Stefan & Bolton, 1998).

  • Photocatalytic and H2O2/UV Processes : Research has also focused on optimizing photocatalytic and H2O2/UV processes for the removal of 1,4-dioxane from water, including testing different photocatalysts and loadings (Coleman, Vimonses, Leslie, & Amal, 2007).

  • Health Impact and Research Needs : Reviews on the state of science regarding 1,4-dioxane as an emerging water contaminant have highlighted its health impact, environmental fate, and the need for further research in treatment technologies (Godri Pollitt et al., 2019).

  • Geochemical Parameters and Biodegradation : Studies associating potential 1,4-dioxane biodegradation activity with groundwater geochemical parameters at various contaminated sites provide insights into the environmental factors influencing biodegradation processes (da Silva et al., 2018).

  • Treatment Technologies Overview : Comprehensive reviews of treatment technologies for 1,4-dioxane, including fundamentals and field applications, have been published to guide project managers, technology providers, and engineers in addressing dioxane contamination (Otto & Nagaraja, 2007).

  • Mutagenicity and Carcinogenicity Analysis : Research on the in vivo mutagenicity of 1,4-dioxane and quantitative analysis of its mutagenicity and carcinogenicity in rats has provided crucial insights into its effects on health (Gi et al., 2018).

  • Metabolic Fate in Rats : The identification of major urinary metabolites of 1,4-dioxane in rats, like β-hydroxyethoxyacetic acid (HEAA), has contributed to understanding its metabolic fate in biological systems (Braun & Young, 1977).

  • Extraction and Analysis Methodologies : Studies have been conducted on the extraction and analysis of 1,4-dioxane, particularly focusing on detecting its concentration in industrial wastewater and tap water (이상호, 2006).

  • Microbial Community Analysis : Research on microbial community analysis offers insights into the effects of tetrahydrofuran on 1,4-dioxane biodegradation, highlighting the microbial dynamics and interactions in biodegradation processes (Xiong et al., 2019).

  • Pharmacokinetic Modeling : Physiologically based pharmacokinetic modeling of 1,4-dioxane in rats, mice, and humans contributes to a better understanding of its absorption, distribution, metabolism, and excretion in different organisms (Sweeney et al., 2008).

Safety And Hazards

1,4-Dioxane (C₄H₈O₂) is a colorless liquid or solid at cool temperatures (below 53°F). It can harm the eyes, skin, lungs, liver, and kidneys . 1,4-Dioxane may cause cancer . Workers may be harmed from exposure to 1,4-dioxane . The level of exposure depends upon the dose, duration, and work being done .

Future Directions

The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

1,4-dioxane
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InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2
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InChI Key

RYHBNJHYFVUHQT-UHFFFAOYSA-N
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Canonical SMILES

C1COCCO1
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Molecular Formula

C4H8O2
Record name DIOXANE
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Related CAS

28552-22-9
Record name Polydioxane
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DSSTOX Substance ID

DTXSID4020533
Record name 1,4-Dioxane
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Molecular Weight

88.11 g/mol
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Physical Description

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55 °F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides., Liquid, Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 53 °F) with a mild, ether-like odor.
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Boiling Point

214 °F at 760 mmHg (NTP, 1992), 101.2 °C, 101 °C, 214 °F
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Flash Point

54 °F (NTP, 1992), 18 °C, 65 °F (18.3 °C) (Open cup), 12 °C c.c., 55 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, >800 g/L at 25 °C, Miscible with most organic solvents, Miscible with aromatic hydrocarbons and oils., Solubility in water: miscible, Miscible
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Density

1.036 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0337 g/cu cm at 20 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.0, 3.03
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Vapor Pressure

29 mmHg at 68 °F ; 37 mmHg at 77 °F (NTP, 1992), 38.1 [mmHg], 38.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity., The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate., Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/, Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/
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Product Name

Dioxane

Color/Form

Colorless liquid or solid (below 53 degrees F)

CAS RN

123-91-1
Record name DIOXANE
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Melting Point

53.2 °F (NTP, 1992), 11.75 °C, 12 °C, 53 °F
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Record name DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dioxane
Reactant of Route 2
Dioxane
Reactant of Route 3
Dioxane
Reactant of Route 4
Dioxane
Reactant of Route 5
Dioxane
Reactant of Route 6
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